molecular formula C15H22N4O4S B2852052 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide CAS No. 2380193-97-3

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide

Cat. No. B2852052
CAS RN: 2380193-97-3
M. Wt: 354.43
InChI Key: FPZUCLNRAMWLST-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide, also known as MTMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or proteins. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of AChE by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide leads to an increase in acetylcholine levels, which may improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells, induce apoptosis, inhibit the aggregation of amyloid beta, and prevent the formation of Lewy bodies. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has also been shown to increase acetylcholine levels, which may improve cognitive function in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are some limitations to using N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and potent inhibitors of these targets. Another direction is to test the safety and efficacy of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide in clinical trials for the treatment of various diseases. Finally, there is a need to develop more efficient and cost-effective synthesis methods for N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide to facilitate its use in research and drug development.

Synthesis Methods

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide can be synthesized using various methods, including the reaction of 4-morpholin-4-ylthian-4-ylmethanol and 1,2-oxazol-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride to obtain the final product, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, and prevent the formation of Lewy bodies, which are associated with Parkinson's disease.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c20-13(14(21)17-12-1-6-23-18-12)16-11-15(2-9-24-10-3-15)19-4-7-22-8-5-19/h1,6H,2-5,7-11H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZUCLNRAMWLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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